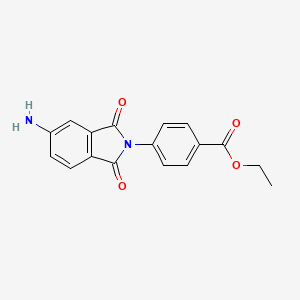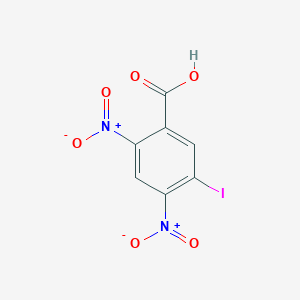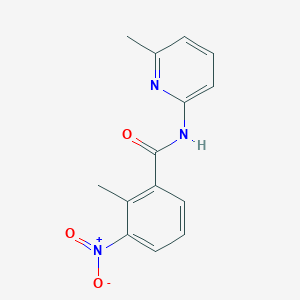![molecular formula C14H11ClN6O3 B11095406 5-(5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11095406.png)
5-(5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}furan-2-yl)-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-{[(E)-2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID is a complex organic compound that features a combination of triazole, furan, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{[(E)-2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID typically involves multiple steps, starting with the preparation of the triazole and furan intermediates. The triazole moiety can be synthesized through the reaction of hydrazine with an appropriate nitrile, followed by cyclization. The furan ring is often introduced via a Vilsmeier-Haack reaction, which involves the formylation of a suitable aromatic precursor.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized using microwave-assisted reactions to enhance yield and reduce reaction times. This method has been shown to be effective in the synthesis of similar triazole derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(5-{[(E)-2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form corresponding oxides.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro group on the benzoic acid moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution of the chloro group can result in various substituted benzoic acids.
Scientific Research Applications
5-(5-{[(E)-2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-{[(E)-2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID involves its interaction with various molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death in microbial organisms.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4H-1,2,4-triazole: Known for its antifungal and antimicrobial properties.
5-(pyridin-4yl)-1,2,4-triazole-3-thiones: Exhibits anticonvulsant and antitumor activity.
Ribavirin: A nucleoside analog used as an antiviral drug.
Uniqueness
5-(5-{[(E)-2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID is unique due to its combination of triazole, furan, and benzoic acid moieties, which confer a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C14H11ClN6O3 |
|---|---|
Molecular Weight |
346.73 g/mol |
IUPAC Name |
5-[5-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H11ClN6O3/c15-11-3-1-8(5-10(11)13(22)23)12-4-2-9(24-12)6-17-19-14-20-18-7-21(14)16/h1-7H,16H2,(H,19,20)(H,22,23)/b17-6+ |
InChI Key |
ADKOVYRJJLDMFK-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=NN=CN3N)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=NN=CN3N)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B11095330.png)
![N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11095341.png)
![N-tert-butyl-2-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B11095345.png)

![5-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-7-nitroquinolin-8-ol](/img/structure/B11095348.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11095358.png)
![3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole](/img/structure/B11095367.png)

![2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11095378.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11095386.png)

![2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11095393.png)
![1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone](/img/structure/B11095399.png)

